molecular formula C20H15N3O B14439496 3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one CAS No. 76244-65-0

3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B14439496
CAS No.: 76244-65-0
M. Wt: 313.4 g/mol
InChI Key: WMJITFSSQYRFNC-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes an aminophenyl group and a phenyl group attached to a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 4-aminobenzoyl chloride with 2-phenyl-4(3H)-quinazolinone. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core into more reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution can introduce various substituents on the aminophenyl group.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Additionally, the quinazolinone core may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

  • 2-Phenylquinazolin-4(3H)-one
  • 3-(4-Aminophenyl)-2-methylquinazolin-4(3H)-one
  • 3-(4-Aminophenyl)-2-ethylquinazolin-4(3H)-one

Comparison: Compared to these similar compounds, 3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one stands out due to its unique combination of an aminophenyl group and a phenyl group attached to the quinazolinone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

76244-65-0

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

3-(4-aminophenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C20H15N3O/c21-15-10-12-16(13-11-15)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13H,21H2

InChI Key

WMJITFSSQYRFNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N

Origin of Product

United States

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